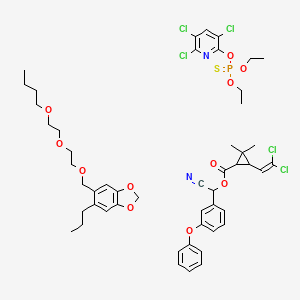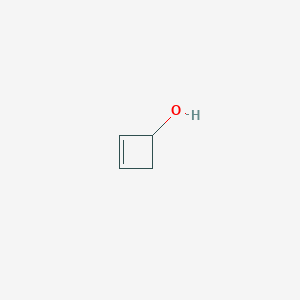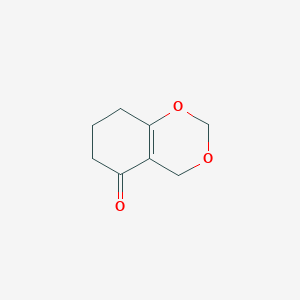![molecular formula C16H25N3 B14303618 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine CAS No. 113990-69-5](/img/structure/B14303618.png)
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine is a complex organic compound with a unique structure that combines elements of quinolizine and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reduction of a quinolizine derivative followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and anhydrous solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinolizine and pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized quinolizine and pyridine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups.
Applications De Recherche Scientifique
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its unique structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Octahydro-2H-quinolizin-1-ylmethanol
- 1-(Octahydro-quinolizin-1-yl)methanol
Uniqueness
1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine stands out due to its combination of quinolizine and pyridine moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
| 113990-69-5 | |
Formule moléculaire |
C16H25N3 |
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H25N3/c1-3-9-18-15(7-1)13-17-12-14-6-5-11-19-10-4-2-8-16(14)19/h1,3,7,9,14,16-17H,2,4-6,8,10-13H2 |
Clé InChI |
PIZJBJGCANMPDH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCC(C2C1)CNCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)





